4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid
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Description
4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
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Mechanism of Action
Mode of action
Thiazole derivatives have been found to exhibit a variety of biological effects, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities .
Biochemical pathways
Thiazole and methoxyphenyl groups are often involved in a wide range of biological activities and could potentially affect multiple pathways .
Result of action
Compounds containing thiazole and methoxyphenyl groups have been found to exhibit a variety of biological effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid are not yet fully understood due to the lack of specific studies on this compound. Based on the known properties of similar compounds, it can be hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules. For instance, indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular receptors.
Cellular Effects
The cellular effects of this compound are currently unknown. Similar compounds have been found to influence cell function in various ways. For example, certain indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound may also have similar effects on cells.
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-3-morpholin-4-yl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-13-4-2-12(3-5-13)14-11-27-18(19-14)20-17(24)15(10-16(22)23)21-6-8-26-9-7-21/h2-5,11,15H,6-10H2,1H3,(H,22,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICSHKAUWMRCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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